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Rhamnazin 3-isorhamninoside - 52801-23-7

Rhamnazin 3-isorhamninoside

Catalog Number: EVT-1572158
CAS Number: 52801-23-7
Molecular Formula: C35H44O20
Molecular Weight: 784.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rhamnazin 3-isorhamninoside is a natural product found in Rhamnus formosana with data available.
Overview

Rhamnazin 3-isorhamninoside is a flavonoid glycoside belonging to the Rhamnus genus within the Rhamnaceae family. It is characterized by its complex molecular structure and potential bioactive properties, which have garnered attention in various scientific studies. This compound is known for its antioxidant, anti-inflammatory, and antiproliferative activities, making it a subject of interest in pharmacological research.

Source

Rhamnazin 3-isorhamninoside can be extracted from various species within the Rhamnus genus, particularly from plants such as Rhamnus alaternus and Rhamnus prinoides. These plants are traditionally used in folk medicine and are known for their rich flavonoid profiles. The extraction methods often involve solvents like ethanol and methanol, which effectively isolate bioactive compounds from plant materials .

Classification
  • Chemical Class: Flavonoid Glycosides
  • Molecular Formula: C₃₅H₄₄O₂₀
  • CAS Number: 5490311 (PubChem)
Synthesis Analysis

Methods

Rhamnazin 3-isorhamninoside can be synthesized through various methods, primarily focusing on extraction from natural sources or through chemical synthesis. The extraction process typically involves:

  1. Maceration: Soaking plant material in solvent to dissolve desired compounds.
  2. Soxhlet Extraction: Continuous extraction using a solvent that is cycled through the plant material until saturation is achieved.
  3. Ultrasonic Extraction: Utilizing ultrasonic waves to enhance solvent penetration and extraction efficiency.

Technical Details

The synthesis of Rhamnazin 3-isorhamninoside often requires careful control of temperature and time during extraction to maximize yield while minimizing degradation of sensitive flavonoids. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to verify the purity and identity of the extracted compound .

Molecular Structure Analysis

Structure

The molecular structure of Rhamnazin 3-isorhamninoside features a flavonoid backbone with rhamnose sugar moieties attached. Its complexity arises from the arrangement of hydroxyl groups and glycosidic linkages.

Data

  • Molecular Weight: 720.69 g/mol
  • Structural Formula: The detailed structural representation can be found in chemical databases like PubChem .
Chemical Reactions Analysis

Reactions

Rhamnazin 3-isorhamninoside participates in various chemical reactions typical of flavonoids, including:

  • Hydrolysis: Breaking down into simpler sugars and aglycone forms under acidic or enzymatic conditions.
  • Oxidation: Reacting with free radicals, which enhances its antioxidant properties.

Technical Details

The degradation pathways often involve cleavage at specific glycosidic bonds, leading to the formation of bioactive aglycones that retain some pharmacological effects .

Mechanism of Action

Process

The mechanism of action for Rhamnazin 3-isorhamninoside primarily revolves around its antioxidant capabilities. It acts by scavenging free radicals and inhibiting oxidative stress, which is implicated in various diseases.

Data

Studies have shown that this compound can modulate signaling pathways related to inflammation and cell proliferation, particularly by inhibiting cyclooxygenase enzymes and reducing nitric oxide production in macrophages .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in polar solvents like ethanol and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Melting Point: Specific melting points may vary based on purity but typically range around 220°C.
  • Stability: Generally stable under normal storage conditions but sensitive to light and prolonged heat exposure.

Relevant data indicates that Rhamnazin 3-isorhamninoside exhibits strong antioxidant activity, with significant reductions in free radical levels observed in various assays .

Applications

Scientific Uses

Rhamnazin 3-isorhamninoside has several applications in scientific research:

  • Pharmacology: Investigated for its potential therapeutic effects against cancer due to its antiproliferative properties.
  • Nutraceuticals: Used as a dietary supplement for its antioxidant benefits.
  • Cosmetics: Incorporated into formulations for skin protection due to its anti-inflammatory properties.

Research continues to explore its full potential in treating chronic diseases linked to oxidative stress and inflammation, highlighting the importance of this compound within both medicinal and nutritional contexts .

Structural Characterization and Nomenclature

IUPAC Nomenclature and Molecular Formula

Rhamnazin 3-isorhamninoside is systematically named as 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxymethyl]-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-4H-chromen-4-one [2] [6]. This name defines:

  • The aglycone core as rhamnazin (5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4H-chromen-4-one).
  • The glycosidic moiety as isorhamninoside, a trisaccharide containing rhamnose units linked via α-1,4 and α-1,6 bonds to a terminal galactose [5] [6].

Its molecular formula is C₃₅H₄₄O₂₀, with a molar mass of 784.72 g/mol [2] [6]. The compound occurs naturally in Rhamnus species (e.g., R. disperma and R. petiolaris), where enzymatic glycosylation enhances solubility [1] [8]. Biosynthetically, rhamnosyltransferases attach activated UDP-rhamnose to rhamnazin’s C3-OH position, though the specific pathway for isorhamninoside formation requires further study [4].

Table 1: Key Nomenclature and Chemical Descriptors

PropertyValue
Systematic IUPAC Name5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxymethyl]-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-4H-chromen-4-one
Molecular FormulaC₃₅H₄₄O₂₀
Molar Mass784.72 g/mol
CAS Registry Number52801-23-7
Natural SourcesRhamnus disperma, Rhamnus petiolaris (buckthorn family)

Glycosidic Bond Configuration: α/β-Anomericity Analysis

The isorhamninoside moiety features a β-D-galactopyranose core at C3 of rhamnazin, with an α-L-rhamnopyranose unit linked via α-1,6 glycosidic bond and another α-L-rhamnopyranose attached via α-1,4 bond [2] [5]. This configuration is defined by:

  • Anomeric carbon linkages: The α-configuration is confirmed by J-coupling constants (JH1,H2 ~1–2 Hz) in NMR and optical rotation data [6].
  • Bond stability: Quantum chemistry calculations indicate α-1,6 bonds exhibit higher hydrolytic susceptibility by rhamnosidases compared to α-1,4 bonds due to greater charge differences at C-O atoms (Δq = 0.25 e for α-1,6 vs. 0.18 e for α-1,4) [3].

Molecular dynamics simulations reveal that Trp359 in rhamnosidases selectively stabilizes α-1,6 linkages through hydrophobic stacking, explaining enzymatic specificity [3]. The α-1,4 bond remains resistant to common glycosidases, contributing to the compound’s metabolic stability.

Table 2: Glycosidic Bond Properties in Rhamnazin 3-Isorhamninoside

Glycosidic BondLinkage PositionAnomeric ConfigurationRelative Bond StabilityEnzymatic Cleavage Susceptibility
Rha→Galα-1,6αModerateHigh (e.g., by GH78 α-L-rhamnosidases)
Rha→Rhaα-1,4αHighLow
Gal→RhamnazinC3-OβHighN/A

Spectroscopic Identification (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR):

  • ¹³C-NMR (125 MHz, pyridine-d₅): Key aglycone signals include δ 178.2 (C4), δ 164.1 (C7), and δ 148.7 (C3'). The galactose anomeric carbon appears at δ 104.2, while rhamnose anomeric carbons resonate at δ 101.8 (α-1,4-Rha) and δ 101.1 (α-1,6-Rha). Methoxy groups are identified at δ 56.8 (7-OCH₃) and δ 56.5 (3'-OCH₃) [6] [7].
  • ¹H-NMR (500 MHz, pyridine-d₅): Aromatic protons include δ 7.82 (d, H2') and δ 6.92 (s, H8). Anomeric protons of the trisaccharide are observed at δ 5.21 (d, J=7.5 Hz, H1'''), δ 4.92 (s, H1''''), and δ 4.87 (s, H1''''') [6].

Mass Spectrometry:

  • HR-ESI-MS exhibits a [M+H]⁺ peak at m/z 785.24988 (calc. 785.24988 for C₃₅H₄₅O₂₀⁺) and [M+Na]⁺ at m/z 807.23182 [6]. Tandem MS/MS fragments confirm the glycosidic sequence: Losses of m/z 146 (Rha), 292 (Rha-Rha), and 444 (Rha-Rha-Gal) from the molecular ion.

Infrared Spectroscopy:

  • Key absorptions include 3380 cm⁻¹ (O-H stretch), 1658 cm⁻¹ (C4=O), 1605 cm⁻¹ (aromatic C=C), and 1075 cm⁻¹ (C-O-C glycosidic bond) [2].

Table 3: Key NMR Assignments for Rhamnazin 3-Isorhamninoside

Atom Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity
Aglycone C4178.2--
Aglycone C2'128.57.82d
Galactose C1104.25.21d (J=7.5 Hz)
α-Rha (1,6) C1101.84.92s
α-Rha (1,4) C1101.14.87s
7-OCH₃56.83.86s
3'-OCH₃56.53.83s

Comparative Analysis with Structural Analogs

Rhamnazin 3-isorhamninoside differs from its analogs primarily in sugar moiety composition and glycosidic linkage positions:

  • Rhamnazin 3-O-rutinoside (C₂₉H₃₄O₁₆, MW 638.6 g/mol): Contains rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) instead of isorhamninoside. This alters NMR signals (e.g., glucose anomeric proton at δ 5.41 vs. galactose at δ 5.21) and increases hydrophilicity due to glucose’s equatorial OH groups [7].
  • Rhamnetin 3-rhamninoside (C₃₄H₄₂O₂₀, MW 722.7 g/mol): Aglycone lacks a 7-methoxy group (rhamnetin vs. rhamnazin), leading to downfield shifts of C7 (δ 164.1 → δ 161.3) and H8 (δ 6.92 → δ 6.98) in NMR [9].
  • Quercetin glycosides: Exhibit catechol-like B-rings (3',4'-di-OH vs. 3'-OCH₃/4'-OH in rhamnazin), reducing chromatographic retention in reversed-phase systems [4].

Enzymatic studies show rhamnosyltransferases (e.g., At78D1) selectively utilize UDP-rhamnose for 3-OH glycosylation of flavonols but exhibit variable specificity toward rhamnazin vs. quercetin analogs [4].

Table 4: Structural Comparison with Key Analogs

CompoundGlycoside MoietyMolecular FormulaAglycone DifferencesKey Spectral Distinctions
Rhamnazin 3-isorhamninosideIsorhamninoside (Rha α-1,4/α-1,6→Gal)C₃₅H₄₄O₂₀7-OCH₃, 3'-OCH₃Galactose C1: δ 104.2; Rha C1: δ 101.8/101.1
Rhamnazin 3-O-rutinosideRutinose (Rha α-1,6→Glc)C₂₉H₃₄O₁₆7-OCH₃, 3'-OCH₃Glucose C1: δ 105.1; Rha C1: δ 102.0
Rhamnetin 3-rhamninosideRhamninosideC₃₄H₄₂O₂₀7-OH (unmethylated), 3'-OCH₃C7: δ 161.3; H8: δ 6.98; no 7-OCH₃ signal
Isorhamnetin-3-O-rhamnosideMonorhamnosideC₂₂H₂₂O₁₁3'-OCH₃ (same)Single rhamnose anomeric signal at δ 101.2

Properties

CAS Number

52801-23-7

Product Name

Rhamnazin 3-isorhamninoside

IUPAC Name

3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one

Molecular Formula

C35H44O20

Molecular Weight

784.7 g/mol

InChI

InChI=1S/C35H44O20/c1-11-21(38)24(41)27(44)34(50-11)54-30-12(2)51-33(29(46)26(30)43)49-10-19-22(39)25(42)28(45)35(53-19)55-32-23(40)20-16(37)8-14(47-3)9-18(20)52-31(32)13-5-6-15(36)17(7-13)48-4/h5-9,11-12,19,21-22,24-30,33-39,41-46H,10H2,1-4H3/t11-,12-,19+,21-,22-,24+,25-,26-,27+,28+,29+,30-,33+,34-,35-/m0/s1

InChI Key

RKDYSYBFDLUFOO-HRMKRWLSSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)OC)O)O)O)C)O)O)O

Synonyms

hamnazin 3-isorhamninoside
rhamnazin 3-O-(alpha-L-rhamnopyranosyl(1-4)-alpha-L-rhamnopyranosyl(1-6))-beta-D-galactopyranoside

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)OC)O)O)O)C)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)OC)O)O)O)C)O)O)O

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